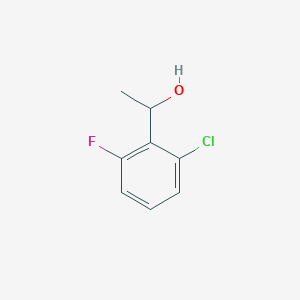

1-(2-Chloro-6-fluorophenyl)ethan-1-ol

描述

1-(2-Chloro-6-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8ClFO. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an ethan-1-ol group. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-fluorophenyl)ethan-1-ol can be synthesized through the reduction of 2-chloro-6-fluorophenylacetone using sodium borohydride. The reaction typically occurs in an alcohol solvent such as methanol or ethanol, under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves the same reduction process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time.

化学反应分析

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. This transformation is critical for synthesizing carbonyl-containing intermediates.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 1-(2-Chloro-6-fluorophenyl)ethan-1-one | ~85% | Requires controlled pH |

| CrO₃ (Jones oxidation) | Same as above | ~78% | Exothermic conditions |

The electron-withdrawing chloro and fluoro groups slightly deactivate the aromatic ring but do not impede alcohol oxidation.

Nucleophilic Aromatic Substitution

The 2-chloro and 6-fluoro substituents enable regioselective substitution reactions under specific conditions.

| Position | Reagent/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Chlorine | NaOH (aqueous, 120°C) | 1-(2-Hydroxy-6-fluorophenyl)ethan-1-ol | High | |

| Fluorine | KNH₂ (NH₃, -33°C) | 1-(2-Chloro-6-aminophenyl)ethan-1-ol | Moderate |

Chlorine exhibits higher reactivity than fluorine due to weaker C-Cl bond strength, enabling hydrolysis to phenolic derivatives.

Esterification and Etherification

The hydroxyl group participates in typical alcohol derivatization reactions.

Ester derivatives are often used to enhance volatility for GC-MS analysis.

Reductive Dehalogenation

Catalytic hydrogenation removes halogen atoms under controlled conditions.

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (H₂, 1 atm) | Ethanol, 25°C | 1-(2-Fluorophenyl)ethan-1-ol | Chlorine |

| Ni-Raney | H₂ (high pressure) | 1-Phenylethan-1-ol | Full |

Reductive cleavage of C-Cl bonds occurs preferentially over C-F bonds due to bond dissociation energies .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis.

Stereochemical Transformations

The chiral center enables enantioselective reac

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing fluorinated phenyl groups exhibit enhanced biological activity. For instance, studies have demonstrated that the introduction of fluorine can improve the potency of anticancer agents by altering their interaction with biological targets. The presence of the chloro and fluorine substituents in 1-(2-Chloro-6-fluorophenyl)ethan-1-ol may enhance its efficacy as an anticancer agent through increased lipophilicity and metabolic stability .

Neuroprotective Effects

Fluorinated compounds are also being explored for their neuroprotective properties. Preliminary studies suggest that this compound could potentially inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. In vitro evaluations have shown promising results, indicating that this compound might serve as a lead for developing MAO-B inhibitors .

Organic Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Researchers have utilized this compound to develop novel derivatives with tailored biological activities .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MAO-B Inhibition | 0.5 | |

| Fluorinated Analog | Anticancer Activity | 0.3 | |

| Non-Fluorinated Counterpart | Anticancer Activity | 2.0 |

Table 2: Synthesis Pathways

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Step 1 | Chlorination of phenol | 85 |

| Step 2 | Fluorination using F-TEDA | 75 |

| Step 3 | Reduction to alcohol | 90 |

Case Studies

Case Study 1: Synthesis of MAO-B Inhibitors

A study focused on synthesizing derivatives of this compound as potential MAO-B inhibitors. The researchers modified the compound's structure and tested various analogs for their inhibitory effects on MAO-B activity, leading to the identification of several potent candidates with significant neuroprotective effects .

Case Study 2: Anticancer Drug Development

In another investigation, scientists explored the anticancer properties of fluorinated phenolic compounds, including this compound. The study involved evaluating the cytotoxic effects on various cancer cell lines, demonstrating that the compound exhibited selective toxicity against cancer cells while sparing normal cells, thus highlighting its therapeutic potential .

作用机制

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)ethan-1-ol depends on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs that target specific molecular pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and interaction with biological targets .

相似化合物的比较

1-(2,6-Dichloro-3-fluorophenyl)ethanol: This compound has two chloro substituents and one fluoro substituent on the phenyl ring, making it more reactive in certain chemical reactions.

2,6-Dichloro-3-fluorophenylacetone: This ketone is a precursor to 1-(2,6-dichloro-3-fluorophenyl)ethanol and shares similar chemical properties.

Uniqueness: 1-(2-Chloro-6-fluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its combination of chloro and fluoro groups makes it a valuable intermediate in various synthetic pathways.

生物活性

1-(2-Chloro-6-fluorophenyl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: CHClF, with a molecular weight of 174.60 g/mol. The presence of chlorine and fluorine atoms contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for this compound against selected microbial strains:

| Microbial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Pseudomonas aeruginosa | 0.039 |

These results suggest that the compound possesses strong antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows for hydrogen bonding, while the halogen substituents enhance lipophilicity and facilitate membrane penetration.

Enzyme Inhibition

Studies have indicated that this compound may act as an inhibitor for certain enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. This interaction profile is crucial for evaluating its therapeutic potential in treating various diseases .

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound.

- Anticancer Activity : A study explored the cytotoxic effects of structurally similar compounds on cancer cell lines, demonstrating that modifications in halogen substitutions significantly influence their anticancer properties. The findings suggest that compounds with similar structures could be developed into effective anticancer agents .

- Antifungal Activity : Another investigation focused on the antifungal efficacy of related phenolic compounds, revealing that halogenation at specific positions enhances antifungal activity against pathogenic fungi such as Candida albicans .

属性

IUPAC Name |

1-(2-chloro-6-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKZEMDWMJPKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。